molecular formula C9H14N4 B1422870 N-(piperidin-4-yl)pyridazin-3-amine CAS No. 1311315-74-8

N-(piperidin-4-yl)pyridazin-3-amine

Cat. No. B1422870
CAS RN: 1311315-74-8
M. Wt: 178.23 g/mol
InChI Key: CKODDUILXBOSEM-UHFFFAOYSA-N
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Description

“N-(piperidin-4-yl)pyridazin-3-amine” is a chemical compound with the CAS Number: 1248457-54-6 . It has a molecular weight of 178.24 and its IUPAC name is N-(4-piperidinyl)-3-pyridazinamine . It is stored at room temperature and comes in a powder form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H14N4/c1-2-9(13-11-5-1)12-8-3-6-10-7-4-8/h1-2,5,8,10H,3-4,6-7H2,(H,12,13) . This indicates that the compound has a structure involving a piperidine ring attached to a pyridazine ring via an amine group .


Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature . It has a molecular weight of 178.24 .

Scientific Research Applications

Chemical Synthesis and Catalysis

Research on recyclable copper catalyst systems for C-N bond-forming cross-coupling reactions includes the use of piperidine and related amines. Such systems are crucial for the synthesis of aromatic, heterocyclic, and aliphatic amines, highlighting the importance of piperidine derivatives in organic synthesis. These protocols offer pathways for environmentally friendly and commercially viable chemical processes, suggesting potential applications for N-(piperidin-4-yl)pyridazin-3-amine in catalysis and synthesis M. Kantam et al., 2013.

Biological Significance and Drug Development

Amines and amides, such as those structurally related to this compound, have been explored for their roles as potential precursors of endogenous carcinogens, underlining their biological significance and implications in human health. Such research is vital for understanding the metabolic pathways and potential risks associated with these compounds, guiding the development of safer pharmaceuticals and chemicals J. K. Lin, 1986.

Antimicrobial and Antitubercular Activities

Studies on the synthesis of N-heterocycles via sulfinimines and their derivatives, including piperidine-based compounds, showcase the broad spectrum of biological activities these molecules possess. Such research underpins the development of new therapeutic agents, with specific applications in treating infectious diseases and conditions related to the central nervous system (CNS). The antimicrobial and antitubercular activities of related compounds suggest potential research avenues for this compound in medicinal chemistry and drug discovery R. Philip et al., 2020.

Enhancing Drug Bioavailability

Research into the bioactivity of piperine, a major component of black pepper, demonstrates its role in enhancing the bioavailability of various therapeutic drugs. This effect is attributed to piperine's ability to inhibit drug-metabolizing enzymes, suggesting that structurally similar compounds like this compound could have similar applications in improving the efficacy of pharmaceuticals by enhancing their absorption and bioavailability K. Srinivasan, 2007.

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye damage, and may cause respiratory irritation .

Future Directions

The development of robust synthetic routes enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . The discovery and development of CDK2 inhibitors, such as N-(pyridin-3-yl)pyrimidin-4-amine derivatives, has been validated as a hot topic in cancer therapy . This suggests potential future directions for research involving “N-(piperidin-4-yl)pyridazin-3-amine”.

Biochemical Analysis

Biochemical Properties

N-(piperidin-4-yl)pyridazin-3-amine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to inhibit certain enzymes, such as protein kinases, which are crucial for cell signaling and regulation . The compound’s interaction with these enzymes can modulate their activity, leading to changes in cellular processes. Additionally, this compound can bind to specific proteins, altering their conformation and function. These interactions highlight the compound’s potential as a biochemical tool for studying enzyme regulation and protein function.

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. In cancer cells, the compound can inhibit cell proliferation by interfering with cell signaling pathways, such as the PI3K-Akt pathway . This inhibition can lead to reduced cell growth and increased apoptosis. Furthermore, this compound can influence gene expression by modulating transcription factors and other regulatory proteins. These effects on cell signaling and gene expression underscore the compound’s potential as a therapeutic agent for cancer treatment.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and its ability to modulate enzyme activity. The compound can bind to the active sites of enzymes, inhibiting their catalytic activity and preventing substrate binding This inhibition can disrupt key biochemical pathways, leading to changes in cellular function Additionally, this compound can interact with transcription factors, altering their ability to regulate gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound has been shown to be relatively stable under standard laboratory conditions, maintaining its activity over extended periods . Prolonged exposure to certain environmental factors, such as light and heat, can lead to degradation and reduced efficacy. Long-term studies have demonstrated that this compound can have sustained effects on cellular function, making it a valuable tool for in vitro and in vivo research.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound can effectively modulate enzyme activity and cell signaling without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including liver and kidney damage. These threshold effects highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of active and inactive metabolites . These metabolic transformations can influence the compound’s efficacy and toxicity. Additionally, this compound can affect metabolic flux and metabolite levels, further impacting cellular function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via specific transporters, facilitating its intracellular accumulation . Once inside the cell, this compound can bind to proteins that regulate its localization and activity. These interactions determine the compound’s distribution within different cellular compartments and tissues.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments, such as the nucleus or mitochondria, where it exerts its effects on cellular function . These targeting mechanisms ensure that this compound reaches its intended sites of action, enhancing its efficacy as a biochemical tool.

properties

IUPAC Name

N-piperidin-4-ylpyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4/c1-2-9(13-11-5-1)12-8-3-6-10-7-4-8/h1-2,5,8,10H,3-4,6-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKODDUILXBOSEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC2=NN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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